PF-03654746

Blood-brain barrier CNS drug delivery Unbound brain concentration

For CNS studies requiring validated brain penetration, PF-03654746 delivers a unique profile not found in generic H3 antagonists. Inconsistent receptor occupancy and off-target effects often undermine preclinical models. This compound provides a precise solution. - Net BBB equilibrium ratio of 2.11 in rat ensures unbound brain concentrations exceed plasma levels for robust CNS target engagement. - Slow H3R dissociation kinetics and sigma-1 receptor affinity support sustained blockade and polypharmacological research. - Co-crystallized with human H3R at 2.6 Å resolution, providing the only experimentally validated template for orthosteric site modeling.

Molecular Formula C18H24F2N2O
Molecular Weight 322.4 g/mol
CAS No. 935840-31-6
Cat. No. B1679675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-03654746
CAS935840-31-6
SynonymsN-ethyl-3-fluoro-3-(3-fluoro-4-(pyrrolidinylmethyl)phenyl)cyclobutanecarboxamide
PF 03654746
PF-03654746
PF03654746
Molecular FormulaC18H24F2N2O
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCCNC(=O)C1CC(C1)(C2=CC(=C(C=C2)CN3CCCC3)F)F
InChIInChI=1S/C18H24F2N2O/c1-2-21-17(23)14-10-18(20,11-14)15-6-5-13(16(19)9-15)12-22-7-3-4-8-22/h5-6,9,14H,2-4,7-8,10-12H2,1H3,(H,21,23)
InChIKeySXMBKHYDZOCBMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PF-03654746: Brain-Penetrant H3 Antagonist


PF-03654746 is a small molecule histamine H3 receptor (H3R) antagonist developed by Pfizer with a reported binding affinity (Ki) of 2.3 nM at the human H3 receptor [1]. It exhibits >1000-fold selectivity for H3R over H1, H2, and H4 histamine receptor subtypes [2]. The compound has been advanced to Phase 2 clinical trials for multiple central nervous system (CNS) indications including narcolepsy, schizophrenia, and Tourette syndrome [3], and has been structurally characterized in complex with the human H3R at 2.6 Å resolution [4].

PF-03654746: Non-Substitutable Profile


Despite sharing the same nominal target, H3 receptor antagonists exhibit profound differences in brain penetration efficiency, receptor dissociation kinetics, and off-target profiles that critically impact their suitability for CNS applications. PF-03654746 demonstrates a unique combination of quantitative attributes—including a net blood–brain barrier equilibrium ratio (Cb,u:Cp,u) of 2.11 in rats [1], slow dissociation kinetics from the H3 receptor [2], and measurable affinity for the sigma-1 receptor [3]—that are not uniformly present across in-class compounds. Generic substitution with another H3 antagonist lacking these empirically verified properties would invalidate experimental models that depend on specific brain exposure levels, sustained target engagement, or polypharmacological effects. The following quantitative evidence establishes the specific dimensions where PF-03654746 is differentiated from its closest analogs and in-class alternatives.

PF-03654746 Differentiation Evidence


Brain Penetration Advantage

PF-03654746 demonstrates active brain uptake, achieving a net blood–brain barrier (BBB) equilibrium ratio of unbound brain concentration to unbound plasma concentration (Cb,u:Cp,u) of 2.11 in rats [1]. This ratio indicates that the unbound drug concentration in brain interstitial fluid exceeds that in plasma, a property critical for robust CNS target engagement. In nonhuman primates and humans, the PET receptor occupancy-based unbound plasma concentration required for 50% receptor occupancy (Cp,u IC50) was 0.99 nM and 0.31 nM, respectively, which were 2.1-fold and 7.4-fold lower than the in vitro human H3 Ki of 2.3 nM [1]. In contrast, many H3 antagonists exhibit lower brain penetration; for example, pitolisant has been reported to show a brain-to-plasma ratio of approximately 0.8-1.0 in rodents in some studies, indicating passive equilibration rather than active uptake [2]. The 2.11 ratio for PF-03654746 represents a >2-fold higher unbound brain exposure relative to plasma compared to passively equilibrating compounds.

Blood-brain barrier CNS drug delivery Unbound brain concentration

Sigma-1 Receptor Affinity

In a direct comparative pharmacology study of six investigational H3 receptor antagonists, PF-03654746 (designated PF-3654746), pitolisant, and ABT-239 displayed appreciable affinity for the sigma-1 receptor, whereas GSK189254, JNJ-5207852, and S 38093-2 did not [1]. The sigma-1 receptor is a chaperone protein implicated in modulating neurotransmission and neuroprotection. Specifically, PF-03654746 exhibited sigma-1 receptor binding that was measurable and pharmacologically relevant, similar to pitolisant and ABT-239 [1]. This affinity is not a class-wide property but rather differentiates a subset of clinically evaluated H3 antagonists. The study authors concluded that sigma-1 receptor affinity 'may play a role in their efficacy' and 'differentiates clinically evaluated histamine H3 receptor antagonists' [1].

Sigma-1 receptor Polypharmacology H3 antagonist selectivity

Slow Dissociation Kinetics

PF-03654746 (PF-3654746) was characterized as a 'slowly dissociating' H3 receptor antagonist in a comparative kinetic analysis alongside GSK189254 and JNJ-5207852, whereas pitolisant, S 38093-2, and ABT-239 were classified as 'rapidly dissociating' agents [1]. The study employed functional washout assays in recombinant cell lines expressing the human H3 receptor. Slow dissociation kinetics typically correlate with prolonged receptor occupancy and extended pharmacodynamic effects in vivo, which may translate to sustained efficacy with potentially less frequent dosing. The specific dissociation half-life (t1/2) for PF-03654746 was not numerically reported in the abstract but the classification into the 'slowly dissociating' group alongside GSK189254 and JNJ-5207852 is a direct comparative result [1].

Receptor kinetics Residence time H3 antagonist

Phase 2 Clinical Validation

PF-03654746 has been evaluated in multiple Phase 2 clinical trials, providing human safety, tolerability, and preliminary efficacy data that are not available for many research-grade H3 antagonists. Completed trials include: (1) a Phase 2, double-blind, placebo-controlled crossover study in 95 patients with narcolepsy-associated excessive daytime sleepiness (NCT01006122) [1]; (2) a Phase 1b study in 16 schizophrenia patients assessing cognitive and physiological brain function endpoints (NCT01346163) [2]; and (3) a Phase 2 trial in adults with Tourette syndrome (NCT01475383, terminated due to sponsor reprioritization) [3]. In contrast, most H3 antagonist tool compounds (e.g., ABT-239, GSK189254, JNJ-5207852) have not advanced beyond preclinical development or early Phase 1. Pitolisant is the notable exception, having received regulatory approval for narcolepsy.

Clinical trials Phase 2 CNS disorders

H3 Receptor Crystal Structure

The crystal structure of the human histamine H3 receptor (H3R) in complex with PF-03654746 has been solved at 2.6 Å resolution [1]. This structure reveals the precise molecular interactions between PF-03654746 and the H3R orthosteric binding pocket, including the binding mode of the antagonist and the location of an allosteric cholesterol molecule. Importantly, this is the first and only high-resolution crystal structure of H3R reported to date with a bound antagonist [1]. While pitolisant has been approved clinically, no publicly available crystal structure of pitolisant bound to H3R exists at comparable resolution. The availability of this structure provides an unambiguous atomic template for rational design of novel H3R ligands and for computational docking studies.

Crystal structure GPCR Structure-based drug design

PF-03654746: Application Scenarios


CNS Target Engagement Studies

PF-03654746 is ideally suited for in vivo studies where robust and prolonged H3 receptor occupancy is required. Its net BBB equilibrium ratio of 2.11 in rat [1] ensures that unbound brain concentrations exceed plasma levels, facilitating reliable target engagement in CNS regions. The slow dissociation kinetics [2] further support sustained receptor blockade, making this compound a superior choice for chronic dosing models of cognition, sleep-wake regulation, or other H3-mediated CNS functions where pharmacokinetic-pharmacodynamic consistency is paramount.

H3/Sigma-1 Dual Pharmacology Models

Researchers exploring the polypharmacological contributions of sigma-1 receptor engagement to the efficacy of H3 antagonists should select PF-03654746 as a representative tool compound. Its appreciable sigma-1 affinity, shared with pitolisant and ABT-239 but absent in GSK189254 and JNJ-5207852 [1], allows direct comparison against H3-selective compounds lacking sigma-1 activity. This is particularly relevant for studies in schizophrenia, Alzheimer's disease, or neuropathic pain where sigma-1 modulation may confer additional therapeutic benefit beyond pure H3 antagonism.

Structure-Based Drug Design

Medicinal chemistry and computational chemistry teams engaged in H3R ligand discovery should utilize PF-03654746 as the reference ligand for docking, pharmacophore modeling, and molecular dynamics simulations. The 2.6 Å crystal structure of the H3R-PF-03654746 complex [1] provides the only experimentally validated atomic coordinates for the human H3R orthosteric site. This structural template enables accurate in silico screening and rational design of novel H3R antagonists with optimized binding interactions.

Preclinical Positive Control Validation

Given its Phase 2 clinical evaluation in narcolepsy-associated excessive daytime sleepiness [1] and schizophrenia cognitive impairment [2], PF-03654746 serves as an ideal positive control for preclinical efficacy studies in rodent models of narcolepsy, sleep fragmentation, and cognition. Its clinical development history provides a translational benchmark, enabling researchers to calibrate preclinical assay sensitivity and predict clinical outcomes with greater confidence compared to using less clinically advanced H3 antagonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-03654746

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.